

Application Notes and Protocols: Disperse Brown 1 in Sublimation Transfer Printing

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Compound of Interest

Compound Name: Disperse Brown 1

Cat. No.: B1345095

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Introduction

Disperse Brown 1, an azo dye, is a coloring agent utilized in the textile industry for dyeing and printing synthetic fibers, most notably polyester.[1][2] Its application in sublimation transfer printing is of particular interest due to its ability to transition from a solid to a gaseous state without passing through a liquid phase, a process known as sublimation.[3] This property allows for the transfer of intricate designs with high color vibrancy and good fastness onto polyester substrates.[3] These application notes provide a comprehensive overview of the materials, equipment, and procedures for the effective use of **Disperse Brown 1** in sublimation transfer printing for research and development purposes.

Materials and Equipment

Materials

- Dye: **Disperse Brown 1** (C.I. 11152)
- Substrate: 100% Polyester fabric (pre-washed and dried to remove any sizing or impurities)
- Transfer Paper: High-quality sublimation transfer paper
- Ink Formulation Components:

- Dispersing agent (e.g., lignosulfonate-based or naphthalene sulfonate formaldehyde condensates)
- Thickener (e.g., sodium alginate)
- Humectant (e.g., glycerol or ethylene glycol)
- Deionized water
- Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat, and a dust mask or respirator when handling the powdered dye.

Equipment

- Digital Printer: Inkjet printer compatible with sublimation inks
- Heat Press Machine: Capable of maintaining precise temperature and pressure
- Magnetic Stirrer and Hot Plate
- Weighing Balance
- pH Meter
- Spectrophotometer (for colorimetric analysis)
- Lightfastness and Washfastness Testing Equipment

Quantitative Data

Chemical and Physical Properties of Disperse Brown 1

Property	Value
C.I. Name	Disperse Brown 1
C.I. Number	11152
CAS Number	23355-64-8
Molecular Formula	C ₁₆ H ₁₅ Cl ₃ N ₄ O ₄
Molecular Weight	433.67 g/mol
Class	Azo Dye
Appearance	Deep dark brown powder

Source:[1]

Fastness Properties of Disperse Brown 1 on Polyester

Fastness Test	ISO Standard	AATCC Standard	Rating (1-5 Scale)
Light Fastness	ISO 105-B02	-	5-6
Washing Fastness (Fading)	ISO 105-C03	-	5
Washing Fastness (Staining)	ISO 105-C03	-	4-5
Perspiration Fastness (Fading)	-	-	5
Perspiration Fastness (Staining)	-	-	4-5
Ironing Fastness (Fading)	-	-	4-5
Ironing Fastness (Staining)	-	-	4
Sublimation Fastness	ISO 105-P01	-	4-5

Source:

Experimental Protocols

Sublimation Ink Formulation (General Protocol)

This protocol provides a general guideline for preparing a water-based sublimation ink. The exact ratios may require optimization.

- Preparation of the Dye Dispersion:
 - In a beaker, add a specific amount of deionized water.
 - While stirring with a magnetic stirrer, slowly add the dispersing agent until fully dissolved.
 - Gradually add the **Disperse Brown 1** powder to the solution. The concentration of the dye can range from 0.5% to 3.0% by mass, depending on the desired color intensity.
 - Continue stirring for at least 60 minutes to ensure a fine and stable dispersion.
- Ink Formulation:
 - In a separate beaker, prepare the ink vehicle by mixing deionized water with a humectant (e.g., 10-20% glycerol).
 - Slowly add the dye dispersion to the ink vehicle while stirring.
 - If required, add a thickener to achieve the desired viscosity for the printing process.
 - Adjust the pH of the ink to a range of 4.5-5.5 using a suitable buffer.
 - Filter the final ink formulation to remove any aggregates before filling the printer cartridges.

Sublimation Transfer Printing Protocol

- Printing on Transfer Paper:
 - Load the prepared sublimation ink into a compatible inkjet printer.

- Print the desired design onto the coated side of the sublimation transfer paper in mirror image format.
- Allow the printed paper to dry completely.
- Heat Transfer Process:
 - Preheat the heat press to the desired temperature. For polyester, a temperature range of 180°C to 210°C is generally recommended.
 - Set the desired time and pressure. A typical dwell time is between 30 to 60 seconds with medium pressure.
 - Place the polyester fabric on the lower platen of the heat press. It is advisable to pre-press the fabric for a few seconds to remove any moisture and wrinkles.
 - Position the printed transfer paper with the design facing down onto the polyester fabric.
 - Close the heat press and apply heat and pressure for the set duration.
 - Once the time is complete, carefully open the press and remove the transfer paper from the fabric. The design will have sublimated onto the fabric.
 - Allow the fabric to cool down.

Post-Treatment and Analysis

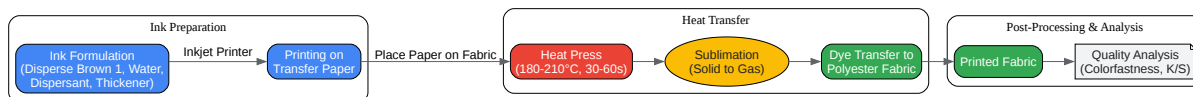
- Washing:
 - It is recommended to perform a post-wash to remove any residual dye on the surface of the fabric. This can be done using a non-ionic detergent in warm water.
- Colorimetric Analysis:
 - The color yield (K/S value) and color coordinates (CIELAB) of the printed fabric can be measured using a spectrophotometer to quantify the printing performance.
- Fastness Testing:

- Evaluate the light, washing, and crocking fastness of the printed fabric according to the relevant ISO or AATCC standards to determine the durability of the print.

Safety and Handling

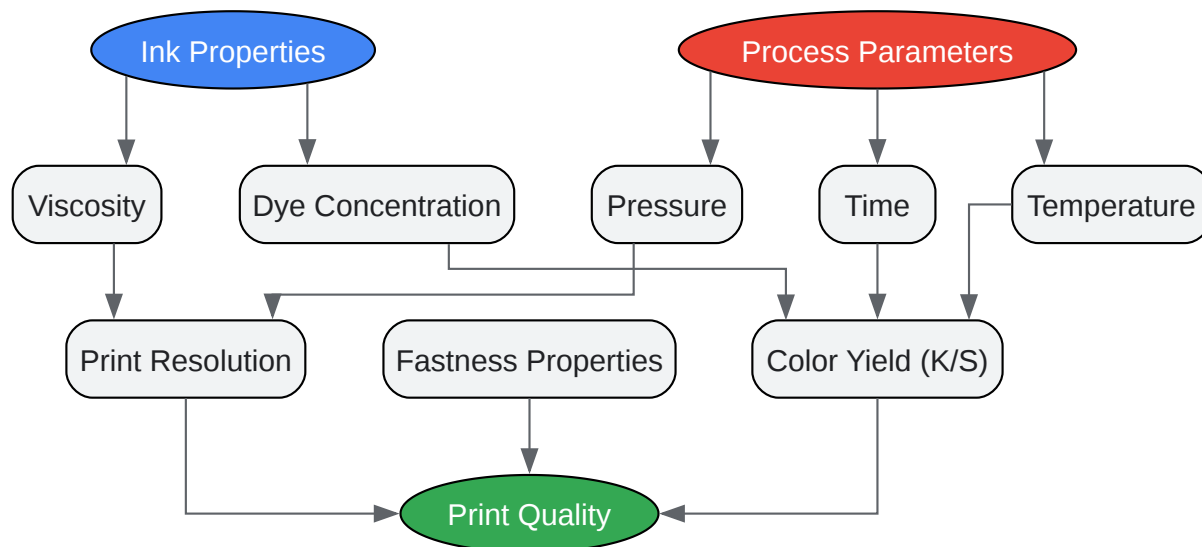
- Always handle **Disperse Brown 1** powder in a well-ventilated area or under a fume hood to avoid inhalation.
- Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- In case of skin or eye contact, rinse thoroughly with water.
- Consult the Safety Data Sheet (SDS) for detailed safety information before handling the chemical.

Visualization



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Caption: Workflow of Sublimation Transfer Printing.



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Caption: Factors Influencing Print Quality.

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